

# A Comprehensive Spectroscopic and Methodological Guide to 2-Bromo-4-ethoxy-5-methoxybenzotrile

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## Compound of Interest

Compound Name:	2-Bromo-4-ethoxy-5-methoxybenzotrile
CAS No.:	515846-45-4
Cat. No.:	B1335339

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**Abstract:** This technical guide provides a detailed examination of the spectroscopic properties of **2-Bromo-4-ethoxy-5-methoxybenzotrile**. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven protocols for the acquisition and validation of this data. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in authoritative scientific principles.

## Introduction and Molecular Overview

**2-Bromo-4-ethoxy-5-methoxybenzotrile** is a substituted aromatic compound with the molecular formula  $C_{10}H_{10}BrNO_2$  and a molecular weight of 256.10 g/mol. [1] Its structure,

featuring a benzonitrile core with bromo, ethoxy, and methoxy substituents, makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.

Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds.[2] This guide provides an in-depth, predictive analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for **2-Bromo-4-ethoxy-5-methoxybenzonitrile**, coupled with detailed experimental protocols for data acquisition.

Property	Value	Source
Molecular Formula	$\text{C}_{10}\text{H}_{10}\text{BrNO}_2$	
Molecular Weight	256.10 g/mol	
CAS Number	515846-45-4	
SMILES String	<chem>CCOC1=C(C=C(C(=C1)C#N)Br)OC</chem>	

## Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for **2-Bromo-4-ethoxy-5-methoxybenzonitrile**. These predictions are based on established principles of spectroscopy and analysis of data from structurally similar compounds.

### Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for **2-Bromo-4-ethoxy-5-methoxybenzonitrile** are influenced by the electron-donating effects of the ethoxy and methoxy groups and the electron-withdrawing and anisotropic effects of the nitrile and bromo substituents. Aromatic protons in substituted benzenes typically resonate between 7 and 8 ppm, but this can shift based on the electronic nature of the substituents.[3]

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ ):

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.2 - 7.4	Singlet (s)	1H	Ar-H	This proton is situated between the bromine and nitrile groups and is expected to be downfield due to their combined deshielding effects.
~6.9 - 7.1	Singlet (s)	1H	Ar-H	This proton is positioned between the two alkoxy groups, which are electron-donating, thus it is expected to be more shielded (upfield) compared to the other aromatic proton.

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~4.1 - 4.3	Quartet (q)	2H	-OCH <sub>2</sub> CH <sub>3</sub>	The methylene protons of the ethoxy group are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the neighboring methyl protons.
~3.8 - 4.0	Singlet (s)	3H	-OCH <sub>3</sub>	The methoxy protons are in a singlet as there are no adjacent protons to cause splitting. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.
~1.4 - 1.6	Triplet (t)	3H	-OCH <sub>2</sub> CH <sub>3</sub>	The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons.

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## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. Aromatic carbons typically appear in the 120-150 ppm range.[1] Substituent effects can be estimated using additivity rules.[4]

Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ ):

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~150 - 155	Ar-C-OEt	The carbon atom attached to the ethoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
~145 - 150	Ar-C-OMe	Similar to the ethoxy-substituted carbon, this carbon is also deshielded by the directly attached oxygen of the methoxy group.
~130 - 135	Ar-CH	The chemical shifts of the protonated aromatic carbons are influenced by the combined effects of all substituents.
~115 - 120	Ar-CH	The second protonated aromatic carbon will have a distinct chemical shift from the first.
~117 - 120	-C $\equiv$ N	The carbon of the nitrile group typically appears in this region of the spectrum.
~110 - 115	Ar-C-Br	The carbon bearing the bromine atom is expected in this range due to the heavy atom effect and electronegativity of bromine.
~100 - 105	Ar-C-CN	The carbon to which the nitrile group is attached is typically found in this region.

~64 - 66	-OCH <sub>2</sub> CH <sub>3</sub>	The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen.
~55 - 57	-OCH <sub>3</sub>	The carbon of the methoxy group has a characteristic chemical shift in this range.
~14 - 16	-OCH <sub>2</sub> CH <sub>3</sub>	The terminal methyl carbon of the ethoxy group is found in the upfield aliphatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
~2220 - 2240	Medium, Sharp	Nitrile (-C≡N)	C≡N stretch
~3050 - 3100	Weak to Medium	Aromatic C-H	C-H stretch
~2850 - 3000	Medium	Aliphatic C-H	C-H stretch (in -OCH <sub>3</sub> and -OCH <sub>2</sub> CH <sub>3</sub> )
~1550 - 1600	Medium to Strong	Aromatic Ring	C=C stretch
~1200 - 1275	Strong	Aryl Ether	Asymmetric C-O-C stretch
~1000 - 1075	Medium	Aryl Ether	Symmetric C-O-C stretch
~550 - 650	Medium to Strong	Bromoalkane	C-Br stretch

The presence of a sharp band around  $2230\text{ cm}^{-1}$  would be a strong indicator of the nitrile group.[5][6] The strong absorptions in the  $1275\text{-}1000\text{ cm}^{-1}$  region will be characteristic of the aryl ether linkages.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Due to the presence of bromine, which has two common isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks ( $M^+$  and  $M+2$ ) of nearly equal intensity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Predicted Relative Intensity (%)	Assignment
255/257	High	$[M]^+$ (Molecular ion)
240/242	Medium	$[M - \text{CH}_3]^+$
227/229	Medium	$[M - \text{C}_2\text{H}_5]^+$
198/200	Low	$[M - \text{C}_2\text{H}_5\text{O}]^+$
176	High	$[M - \text{Br}]^+$

Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.[7] The fragmentation of aromatic ethers often involves cleavage at the  $\beta$ -bond to the ring.[8] The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum.

## Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to high standards of scientific practice.

## NMR Spectroscopy Protocol

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Bromo-4-ethoxy-5-methoxybenzonitrile**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[2\]](#)[\[9\]](#)[\[10\]](#)
  - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[10\]](#)
  - The final sample height in the tube should be approximately 4-5 cm.[\[10\]](#)
- Instrument Setup and Data Acquisition:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Tune and shim the instrument to the sample to achieve optimal magnetic field homogeneity.
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

Data Processing and Validation:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the  $^1\text{H}$  spectrum to establish connectivity.
- Compare the acquired spectra with the predicted data for validation of the chemical structure.

## ATR-FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, followed by a dry wipe.[\[11\]](#)
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Instrument Setup and Data Acquisition:
  - Place a small amount of the solid **2-Bromo-4-ethoxy-5-methoxybenzotrile** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[\[11\]](#)
  - Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . The typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .[\[12\]](#)[\[13\]](#)

Data Processing and Validation:

- The resulting spectrum should be displayed in terms of transmittance or absorbance.
- Identify the characteristic absorption bands and compare them to the predicted frequencies for the nitrile, C-Br, C-O, aromatic C-H, and aliphatic C-H bonds.

## Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

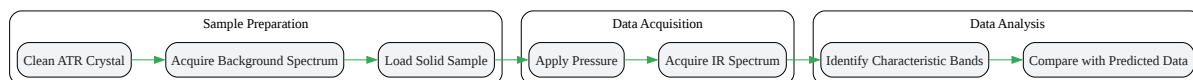
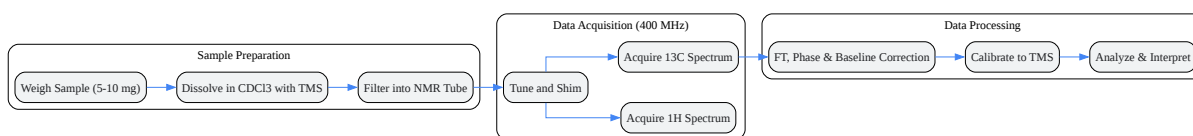
- Sample Preparation:
  - Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[\[14\]](#)
  - Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation for electrospray ionization (ESI).[\[14\]](#)
- Instrument Setup and Data Acquisition:
  - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
  - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
  - Acquire the mass spectrum in positive ion mode.
  - For fragmentation analysis (MS/MS), select the molecular ion ( $[M+H]^+$  or  $M^+$ ) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Data Processing and Validation:

- Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of  $C_{10}H_{10}BrNO_2$ . The presence of the M+ and M+2 isotopic pattern will confirm the presence of one bromine atom.
- Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and confirm the connectivity of the functional groups.

## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for ATR-FTIR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometric Analysis.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **2-Bromo-4-ethoxy-5-methoxybenzotrile**. The presented  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, derived from established chemical principles and comparative analysis, offer a solid foundation for the identification and structural verification of this compound. The detailed, step-by-step protocols for data acquisition are designed to ensure that researchers can obtain high-quality, reliable data. By explaining the rationale behind experimental choices and data interpretation, this guide aims to empower scientists in their research and development endeavors involving this and structurally related molecules.

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